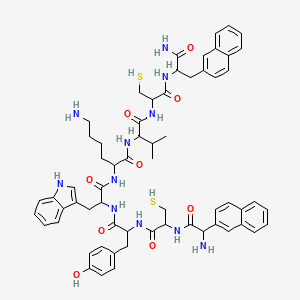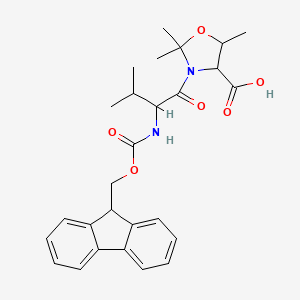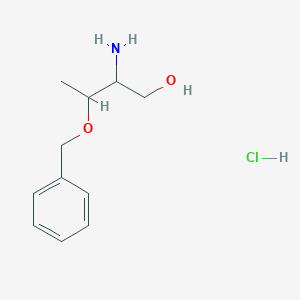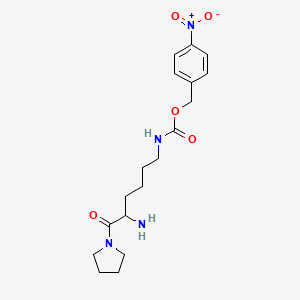![molecular formula C34H69NO3 B15286514 Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- CAS No. 28791-69-7](/img/structure/B15286514.png)
Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(hexadecanoyl)-sphinganine is a bioactive lipid molecule that belongs to the class of ceramides. Ceramides are essential components of cell membranes and play a crucial role in various cellular processes, including cell signaling, differentiation, and apoptosis. N-(hexadecanoyl)-sphinganine is characterized by a long-chain fatty acid (hexadecanoic acid) attached to a sphinganine backbone, making it a significant molecule in the study of lipid metabolism and cell biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(hexadecanoyl)-sphinganine typically involves the acylation of sphinganine with hexadecanoic acid. This can be achieved through various methods, including:
Enzymatic Synthesis: Lipases can be used to catalyze the esterification of sphinganine with hexadecanoic acid, providing a more environmentally friendly and selective approach.
Industrial Production Methods
Industrial production of N-(hexadecanoyl)-sphinganine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(hexadecanoyl)-sphinganine can undergo various chemical reactions, including:
Reduction: Reduction of the amide bond can yield the corresponding amine and alcohol.
Substitution: The hydroxyl groups on the sphinganine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sphingosine, ceramide-1-phosphate.
Reduction: Hexadecanol, sphinganine derivatives.
Substitution: Various N-acyl sphinganine derivatives.
Applications De Recherche Scientifique
N-(hexadecanoyl)-sphinganine has a wide range of applications in scientific research:
Mécanisme D'action
N-(hexadecanoyl)-sphinganine exerts its effects through several mechanisms:
Cell Signaling: Acts as a second messenger in various signaling pathways, influencing cell growth, differentiation, and apoptosis.
Molecular Targets: Interacts with specific receptors and enzymes, such as protein kinase C (PKC) and ceramide synthase.
Pathways Involved: Involved in the sphingolipid metabolic pathway, which regulates the balance between cell survival and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(octadecanoyl)-sphinganine: Similar structure with an octadecanoic acid chain instead of hexadecanoic acid.
N-(tetradecanoyl)-sphinganine: Contains a tetradecanoic acid chain.
N-(dodecanoyl)-sphinganine: Features a dodecanoic acid chain.
Uniqueness
N-(hexadecanoyl)-sphinganine is unique due to its specific fatty acid chain length, which influences its biophysical properties and interactions with cellular components. This specificity can affect its role in cell signaling and its potential therapeutic applications .
Propriétés
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)hexadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGTXOVNNFGTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399420 |
Source


|
| Record name | Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28791-69-7 |
Source


|
| Record name | Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,6'-Bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2'-bipyridine](/img/structure/B15286439.png)


![sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate](/img/structure/B15286461.png)

![Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B15286480.png)



![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadec-9-enoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15286506.png)
![2-[[2-[4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide](/img/structure/B15286510.png)


![3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)
